molecular formula C7H11ClIN3 B6194316 2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride CAS No. 2680533-58-6

2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride

Cat. No.: B6194316
CAS No.: 2680533-58-6
M. Wt: 299.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C7H10IN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride typically involves the iodination of a pyrimidine derivative followed by the introduction of an amine group. The process can be summarized as follows:

    Iodination: A pyrimidine derivative is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyrimidine ring.

    Amination: The iodinated pyrimidine is then reacted with an amine source, such as ammonia or an amine derivative, under appropriate conditions to introduce the amine group.

    Hydrochloride Formation: The resulting amine compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., thiols, amines) can be used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-iodopyrimidine: A closely related compound with similar chemical properties.

    2-(5-bromopyrimidin-2-yl)propan-2-amine hydrochloride: A bromine analog with different reactivity.

    2-(5-chloropyrimidin-2-yl)propan-2-amine hydrochloride: A chlorine analog with distinct chemical behavior.

Uniqueness

2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride is unique due to the presence of the iodine atom, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain chemical reactions and applications where other halogenated analogs may not be as effective.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride involves the reaction of 5-iodopyrimidine with 2-bromo-1-propanamine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-iodopyrimidine", "2-bromo-1-propanamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 5-iodopyrimidine is reacted with 2-bromo-1-propanamine in the presence of a base such as potassium carbonate in an aprotic solvent like DMF or DMSO to form 2-(5-iodopyrimidin-2-yl)propan-2-amine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of the final compound, 2-(5-iodopyrimidin-2-yl)propan-2-amine hydrochloride." ] }

CAS No.

2680533-58-6

Molecular Formula

C7H11ClIN3

Molecular Weight

299.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.